N-[4-(diethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-[4-(diethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothieno[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Properties
CAS No. |
618432-33-0 |
|---|---|
Molecular Formula |
C30H34N4O3S2 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
N-[4-(diethylamino)phenyl]-2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C30H34N4O3S2/c1-4-33(5-2)21-13-11-20(12-14-21)31-26(35)19-38-30-32-28-27(24-9-7-8-10-25(24)39-28)29(36)34(30)22-15-17-23(18-16-22)37-6-3/h11-18H,4-10,19H2,1-3H3,(H,31,35) |
InChI Key |
YVECSPOFXKABCF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the ethoxyphenyl group is introduced to the benzothieno[2,3-d]pyrimidine core.
Attachment of the Diethylamino Group: This step involves the reaction of the intermediate with diethylamine, typically under reflux conditions.
Formation of the Final Compound:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structure suggests it could have bioactive properties.
Medicine
In medicine, N-[4-(diethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where benzothieno[2,3-d]pyrimidine derivatives have shown promise.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothieno[2,3-d]pyrimidine core may interact with these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Benzothieno[2,3-d]pyrimidine Derivatives: These compounds share the core structure and may have similar biological activities.
Diethylamino Substituted Compounds: Compounds with diethylamino groups often exhibit similar chemical reactivity and biological properties.
Ethoxyphenyl Substituted Compounds: These compounds may share similar pharmacokinetic properties.
Uniqueness
N-[4-(diethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.
Biological Activity
N-[4-(diethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. Its unique structural features suggest a range of pharmacological properties, making it of interest in medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.
Structural Characteristics
The molecular formula of N-[4-(diethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is C27H27N3O3S2, with a molecular weight of 505.7 g/mol. The compound features:
- Diethylamino group : Enhances solubility and biological activity.
- Benzothieno-pyrimidine core : Implicated in various biological activities.
- Acetamide functional group : Known for its role in drug development.
Table 1: Structural Features and Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[4-(diethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide | Diethylamino & Ethoxy groups; Benzothieno-pyrimidine core | Antimicrobial, Anticancer |
| N-(2,6-diethylphenyl)-2-{[4-oxo-thieno-pyrimidine]} | Thieno-pyrimidine structure | Antimicrobial |
| 3-(4-methoxyphenyl)-2-sulfanyl-thieno-pyrimidine | Sulfanyl group | Anticancer |
Antimicrobial Properties
Preliminary studies indicate that N-[4-(diethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits significant antimicrobial activity. Its effectiveness was assessed against various bacterial strains using Minimum Inhibitory Concentration (MIC) assays. The compound demonstrated comparable or superior activity to conventional antibiotics such as ciprofloxacin and ketoconazole .
Anticancer Activity
The compound's anticancer potential has also been highlighted in various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines. For instance:
- Cell Line Studies : In vitro assays indicated that the compound effectively reduced cell viability in breast and lung cancer cell lines.
Study 1: Antimicrobial Efficacy
In a comparative study examining the antimicrobial efficacy of various thieno-pyrimidine derivatives, N-[4-(diethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide was evaluated against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth at low concentrations.
Study 2: Anticancer Activity Assessment
A study conducted on the anticancer effects of the compound utilized several cancer cell lines (e.g., MCF7 for breast cancer). The findings revealed a dose-dependent decrease in cell viability with IC50 values indicating strong anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
